2-nonyl-3-hydroxy-4-quinolone

Vue d'ensemble

Description

2-nonyl-3-hydroxy-4-quinolone : est un composé quinolonique produit par la bactérie Pseudomonas aeruginosa et d'autres bactéries apparentées. Il agit comme une molécule de signalisation de quorum sensing, ce qui signifie qu'il joue un rôle crucial dans la communication bactérienne, contrôlant l'expression de nombreux gènes de virulence en fonction de la densité de la population cellulaire .

Applications De Recherche Scientifique

Chemistry: 2-nonyl-3-hydroxy-4-Quinolone is used as a model compound in studying quinolone chemistry and its derivatives. It is also used in the synthesis of novel antibacterial agents .

Biology: In biological research, it serves as a quorum sensing signal molecule to study bacterial communication and virulence. It is also used to investigate the mechanisms of bacterial resistance and biofilm formation .

Medicine: The compound is explored for its potential in developing new antibacterial therapies, particularly against Pseudomonas aeruginosa infections .

Industry: In the industrial sector, it is used in the development of biosensors and as a chemical intermediate in the synthesis of other quinolone-based compounds .

Mécanisme D'action

Target of Action

The primary target of 2-nonyl-3-hydroxy-4-quinolone, also known as 3,4-Quinolinediol, 2-nonyl- or 3-hydroxy-2-nonyl-1H-quinolin-4-one, is the Pseudomonas Quinolone Signal (PQS) receptor PqsR (MvfR) . PqsR is a key component of alkyl-quinolone (AQ)-dependent quorum sensing (QS) in Pseudomonas aeruginosa .

Mode of Action

This compound acts as a quorum sensing (QS) signal molecule . It activates PqsR, which in turn drives the autoinduction of AQ biosynthesis and the up-regulation of key virulence determinants as a function of bacterial population density .

Biochemical Pathways

The activation of PqsR by this compound leads to the autoinduction of AQ biosynthesis . This process involves the up-regulation of key virulence determinants, which are crucial for the survival and pathogenicity of Pseudomonas aeruginosa .

Pharmacokinetics

As a quorum sensing molecule, it is likely to be produced and secreted by bacterial cells in a concentration-dependent manner .

Result of Action

The action of this compound results in the up-regulation of virulence genes in Pseudomonas aeruginosa . This up-regulation is a function of cell population density, indicating that the compound plays a crucial role in bacterial communication and collective behavior .

Action Environment

The action of this compound is influenced by the bacterial population density . As a quorum sensing molecule, its efficacy in up-regulating virulence genes increases with the density of the bacterial population

Analyse Biochimique

Biochemical Properties

2-nonyl-3-hydroxy-4-quinolone is involved in various biochemical reactions, primarily as a quorum sensing signal molecule. It interacts with the LysR-type transcriptional regulator protein PqsR (MvfR) in Pseudomonas aeruginosa . This interaction activates the biosynthesis of other quorum sensing signal molecules, such as 2-heptyl-3-hydroxy-4-quinolone, and upregulates the expression of virulence genes . The compound also chelates ferric iron at physiological pH via its 3’-hydroxy group, which is essential for bacterial iron acquisition .

Cellular Effects

This compound influences various cellular processes in bacteria. It regulates the expression of virulence genes, which are responsible for the pathogenicity of Pseudomonas aeruginosa . This regulation occurs through the quorum sensing mechanism, where the compound acts as a signal molecule that triggers gene expression based on cell population density . Additionally, this compound affects biofilm formation, a critical factor in bacterial persistence and resistance to antibiotics .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the PqsR protein, a key component of the quorum sensing system in Pseudomonas aeruginosa . This binding stabilizes the protein’s ligand-binding pocket through hydrophobic interactions, leading to the activation of quorum sensing signal molecule biosynthesis and the upregulation of virulence genes . The compound also chelates ferric iron, facilitating its uptake by the bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and can be stored as a solid at -20°C for up to three years . In solution, it remains stable at -80°C for six months and at -20°C for one month . Long-term exposure to this compound in in vitro studies has shown that it can lead to persistent biofilm formation and increased resistance to antibiotics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively regulate quorum sensing and virulence gene expression without causing significant toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimum concentration of the compound is required to trigger quorum sensing and gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathways of Pseudomonas aeruginosa, particularly in the biosynthesis of quorum sensing signal molecules . The compound interacts with enzymes such as PqsA, which is the first enzyme in the biosynthesis pathway . This interaction leads to the production of other signal molecules, including 2-heptyl-3-hydroxy-4-quinolone . The compound also affects metabolic flux and metabolite levels by regulating gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in bacterial cells, where it can effectively participate in quorum sensing and gene regulation . The compound’s ability to chelate ferric iron also plays a role in its transport and distribution within bacterial cells .

Subcellular Localization

This compound is localized in specific subcellular compartments within bacterial cells, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective participation in quorum sensing and gene regulation . The subcellular localization of this compound is essential for its function as a quorum sensing signal molecule and its role in bacterial pathogenicity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2-nonyl-3-hydroxy-4-quinolone implique généralement la condensation de la 2-aminobenzophénone avec le nonanal en milieu acide, suivie de l'étape de cyclisation et d'oxydation. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs tels que l'acide chlorhydrique ou l'acide sulfurique .

Méthodes de production industrielle : La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La 2-nonyl-3-hydroxy-4-quinolone peut subir des réactions d'oxydation, conduisant souvent à la formation d'oxydes de N-quinolone.

Réduction : Les réactions de réduction peuvent convertir la quinolone en son hydroquinoline correspondante.

Substitution : Le composé peut participer à des réactions de substitution, en particulier aux positions 3-hydroxy et 4-quinolone.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le peroxyde d'hydrogène ou les peracides en conditions douces.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles en conditions basiques ou acides.

Produits majeurs :

Oxydation : Oxydes de N-quinolone.

Réduction : Dérivés d'hydroquinoline.

Substitution : Diverses quinolones substituées en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie : La this compound est utilisée comme composé modèle pour étudier la chimie de la quinolone et ses dérivés. Elle est également utilisée dans la synthèse de nouveaux agents antibactériens .

Biologie : En recherche biologique, elle sert de molécule de signalisation de quorum sensing pour étudier la communication bactérienne et la virulence. Elle est également utilisée pour étudier les mécanismes de résistance bactérienne et de formation de biofilms .

Médecine : Le composé est étudié pour son potentiel dans le développement de nouvelles thérapies antibactériennes, en particulier contre les infections à Pseudomonas aeruginosa .

Industrie : Dans le secteur industriel, elle est utilisée dans le développement de biosenseurs et comme intermédiaire chimique dans la synthèse d'autres composés à base de quinolone .

5. Mécanisme d'action

La this compound exerce ses effets en agissant comme une molécule de signalisation de quorum sensing. Elle se lie au récepteur PqsR de Pseudomonas aeruginosa, activant la transcription de gènes impliqués dans la virulence et la formation de biofilms. Ce processus est crucial pour que les bactéries coordonnent leur comportement en fonction de la densité de la population .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 2-heptyl-3-hydroxy-4-quinolone

- 2-heptyl-4-hydroxyquinoline

- 2-nonyl-4-hydroxyquinoline

Comparaison : La 2-nonyl-3-hydroxy-4-quinolone est unique en raison de sa chaîne latérale nonyle plus longue, qui affecte ses interactions hydrophobes et son affinité de liaison au récepteur PqsR. Cela en fait une molécule de signalisation de quorum sensing plus puissante que ses analogues à chaîne plus courte .

Propriétés

IUPAC Name |

3-hydroxy-2-nonyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZSNBAQPVKMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433174 | |

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521313-36-0 | |

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

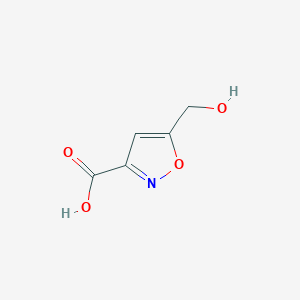

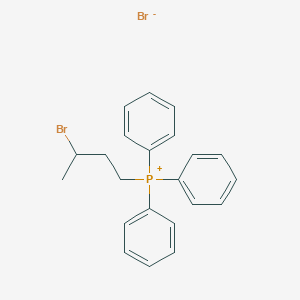

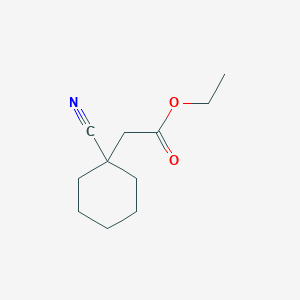

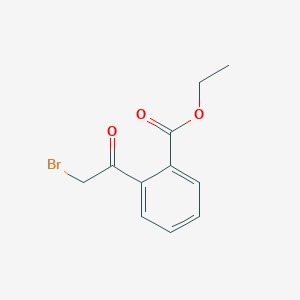

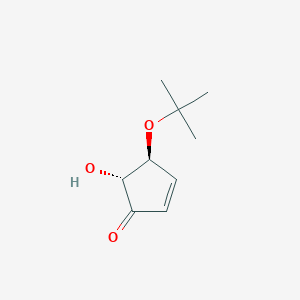

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)